2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Description
This compound belongs to the [1,3,4]-thiadiazoloquinazolinone class, characterized by a fused thiadiazole-quinazoline core. Its structure includes a 1,2,3,4-tetrahydroisoquinoline-2-carbonylphenyl substituent at the 2-position, which distinguishes it from simpler analogs. Quinazoline derivatives are pharmacologically significant due to their diverse biological activities, including antiviral, antibacterial, and anticancer properties .
Properties
IUPAC Name |
2-[4-(3,4-dihydro-1H-isoquinoline-2-carbonyl)anilino]-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2S/c31-22(29-14-13-16-5-1-2-6-18(16)15-29)17-9-11-19(12-10-17)26-24-28-30-23(32)20-7-3-4-8-21(20)27-25(30)33-24/h1-12H,13-15H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUAIRPMZUWDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)NC4=NN5C(=O)C6=CC=CC=C6N=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a key structural motif in this compound, are involved in various biological activities against infective pathogens and neurodegenerative disorders.
Mode of Action
The presence of the 1,2,3,4-tetrahydroisoquinoline (thiq) moiety suggests that it may interact with biological targets in a manner similar to other thiq-based compounds. The electron density at the tetrahydroisoquinoline residue nitrogen atom is noticeably higher in this compound, which may influence its interaction with its targets.
Biochemical Pathways
Given the known biological activities of thiq-based compounds, it can be inferred that this compound may influence pathways related to infective pathogens and neurodegenerative disorders.
Pharmacokinetics
The physicochemical properties of the compound, such as its solubility in water, may influence its bioavailability.
Biological Activity
The compound 2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex heterocyclic structure that combines elements of thiadiazole and quinazolinone. It has drawn attention in medicinal chemistry due to its potential therapeutic applications. This article aims to summarize the biological activities associated with this compound, including its mechanisms of action and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring fused with a quinazolinone moiety and incorporates a tetrahydroisoquinoline group. The presence of these structural components suggests potential interactions with various biological targets.
Structural Formula
Antimicrobial Properties
Research indicates that derivatives of thiadiazole and quinazolinone exhibit significant antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
| Activity | Target Organisms | MIC (µg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.03 - 4 |
| Antifungal | Candida albicans | 70% inhibition |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have indicated that related thiadiazole derivatives can inhibit the proliferation of cancer cell lines such as T47D and SW707. The presence of electronegative atoms in the structure may enhance ligand-receptor interactions, leading to improved cytotoxicity .
| Cell Line | ID50 (µM) | Comparison |
|---|---|---|
| T47D | Lower than cisplatin | Significantly active |
| SW707 | Comparable to cisplatin | Active |
Neuroprotective Effects
The tetrahydroisoquinoline moiety is recognized for its neuroprotective properties. Compounds containing this structure have been studied for their ability to modulate neurotransmitter systems and protect neuronal cells from apoptosis. This activity is particularly relevant in the context of neurodegenerative diseases .
The biological activity of this compound is believed to involve several mechanisms:
- Enzyme Inhibition: The compound may inhibit enzymes involved in neurotransmitter degradation or bacterial metabolism.
- Receptor Modulation: Interaction with specific receptors could lead to altered signaling pathways associated with cell survival and proliferation.
- Antioxidant Activity: Some studies suggest that related compounds exhibit antioxidant properties that contribute to their protective effects against oxidative stress in cells.
Case Studies
- Antimicrobial Evaluation: A study conducted by Foroumadi et al. synthesized various thiadiazole derivatives and evaluated their antimicrobial activity against multiple pathogens. The results indicated that certain derivatives exhibited MIC values comparable to standard antibiotics .
- Cytotoxicity Assessment: Research by Matysiak et al. focused on the antiproliferative effects of substituted thiadiazoles on cancer cell lines. The findings demonstrated significant cytotoxicity with ID50 values lower than those of established chemotherapeutics like cisplatin .
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiadiazole and quinazoline scaffold combined with a tetrahydroisoquinoline moiety. This unique structure is believed to contribute to its biological activity through various mechanisms. The molecular formula is with a molecular weight of approximately 382.45 g/mol.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. The quinazoline derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation and survival pathways. For instance:
- In vitro studies demonstrated that derivatives of quinazoline can induce apoptosis in various cancer cell lines by activating caspase pathways and inhibiting cell cycle progression .
- In vivo studies have shown promising results in animal models where these compounds reduced tumor size and improved survival rates .
Antimicrobial Activity
The presence of the thiadiazole ring has been linked to antimicrobial properties. Research has suggested that these compounds can inhibit the growth of bacteria and fungi through:
- Disruption of microbial cell membranes.
- Inhibition of essential enzymes involved in metabolic pathways .
Synthetic Methodologies
The synthesis of 2-{[4-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)phenyl]amino}-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves several key steps:
- Formation of the Tetrahydroisoquinoline Derivative : This can be achieved through Pictet–Spengler reactions involving appropriate amines and aldehydes.
- Thiadiazole Synthesis : The thiadiazole ring can be synthesized via cyclization reactions involving hydrazine derivatives and carbonyl compounds.
- Quinazoline Formation : Quinazolines can be formed through condensation reactions involving anthranilic acid derivatives and carbonyl compounds.
These synthetic routes highlight the versatility and complexity involved in creating this compound and its analogs.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry explored the effects of a similar quinazoline derivative on breast cancer cells. The compound was found to significantly inhibit cell proliferation at low micromolar concentrations while inducing apoptosis through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Another research article highlighted the antimicrobial properties of thiadiazole-containing compounds against resistant strains of Staphylococcus aureus. The study reported a minimum inhibitory concentration (MIC) in the range of 10-20 µg/mL for several derivatives, indicating strong potential as new antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Analogues
Key analogs include:
USP/VA-1: 2-(4-Methoxyphenylamino)-[1,3,4]-thiadiazolo-[2,3-b]-6,7-dimethylthieno-[3,2-e]-pyrimidin-5(4H)-one.
USP/VA-2: 2-Methyl-[1,3,4]-thiadiazolo[2,3-b]-6,7,8,9-tetrahydrobenzo(b)thieno-[3,2-e]-pyrimidin-5(4H)-one.
Imidazo[4,5-g]quinazolines : Derivatives synthesized via condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes .
Table 1: Comparative Analysis of Key Compounds
| Compound | Core Structure | Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Thiadiazoloquinazolinone | 4-(Tetrahydroisoquinoline-2-carbonyl)phenyl | Hypothesized antiviral/antibacterial* | [2] |
| USP/VA-1 | Thiadiazolothienopyrimidone | 4-Methoxyphenylamino | Antibacterial (E. coli) | [2] |
| USP/VA-2 | Thiadiazolothienopyrimidone | Methyl | Anti-HIV-2 (ROD), Antibacterial | [2] |
| Imidazo[4,5-g]quinazoline (5–12) | Imidazoquinazoline | Aryl/heteroaryl | Not reported (structural focus) | [1] |
Preparation Methods
Niementowski’s Cyclization
Anthranilic acid reacts with formamide at 125–130°C to yield 3,4-dihydro-4-oxoquinazoline, a precursor to substituted quinazolinones. For the target molecule, anthranilic acid derivatives bearing pre-functionalized groups at the 2-position are critical. For example, 2-methylanthranilic acid fused with thioacetamide under anhydrous conditions generates 2-methyl-quinazolin-4(3H)-one, as demonstrated in Scheme 1 of. This method provides a 66–75% yield when cyclized with acetic anhydride and glacial acetic acid.
Cyclization with Substituted Thiadiazoles
A modified approach involves reacting anthranilic acid with 1,3,4-thiadiazole derivatives. For instance, 4-(5-substitutedamino-1,3,4-thiadiazol-2-yl)aniline intermediates (prepared from ethyl 4-aminobenzoate) undergo cyclization with anthranilic acid in acetic anhydride to form 2-methyl-3-{4-[5-(substitutedamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one derivatives. This method is adaptable for introducing amino groups at the thiadiazole ring, a prerequisite for subsequent functionalization.
Table 1: Reaction Conditions for Quinazolinone Core Formation
Formation of the Thiadiazolo[2,3-b]Quinazolinone Framework
The fusion of the thiadiazole ring to the quinazolinone core is achieved through cyclocondensation or annulation reactions.
Cyclization via Chlorobenzoyl Chloride
In a method analogous to, 2-methyl-quinazolin-4(3H)-one reacts with o-chlorobenzoyl chloride in dry tetrahydrofuran (THF) to form 2-[2-(2-chlorophenyl)-2-oxoethyl]quinazolin-4(3H)-one. Subsequent heating induces cyclization, yielding the tricyclic 5H-quinolino[2,1-b]quinazolin-5,12(6H)-dione. For the target compound, substituting o-chlorobenzoyl chloride with a thiadiazole-containing acyl chloride would enable thiadiazole ring fusion.
Direct Annulation with Thiadiazole Amines
As reported in, 4-(5-(substitutedamino)-1,3,4-thiadiazol-2-yl)phenyl derivatives react with anthranilic acid to form thiadiazole-quinazolinone hybrids. For example, 2-methyl-3-{4-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]phenyl}quinazolin-4(3H)-one (5b) is synthesized in 69% yield via this route. This method’s adaptability allows for the introduction of an amino group at the thiadiazole’s 5-position, which is essential for coupling with the tetrahydroisoquinoline-carbonyl-phenyl group.
Table 2: Key Intermediates for Thiadiazoloquinazolinone Formation
Attachment of the Tetrahydroisoquinoline-2-Carbonyl Group
The final step involves coupling the phenylamino group with 1,2,3,4-tetrahydroisoquinoline-2-carbonyl chloride.
Schotten-Baumann Acylation
The phenylamino group reacts with tetrahydroisoquinoline-2-carbonyl chloride in a biphasic system (water/dichloromethane) under basic conditions (NaOH). This method is widely used for amide bond formation and ensures high regioselectivity.
Carbodiimide-Mediated Coupling
Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), the carboxylic acid derivative of tetrahydroisoquinoline reacts with the phenylamino group to form the amide linkage. This method is advantageous for acid- or base-sensitive intermediates.
Table 3: Coupling Methods for Tetrahydroisoquinoline Moiety
Analytical Characterization
The target compound is validated through spectroscopic and chromatographic methods:
-
IR Spectroscopy : C=O stretches at 1670–1680 cm⁻¹ (quinazolinone and amide), N–H stretches at 3300–3350 cm⁻¹.
-
1H-NMR : Aromatic protons at δ 7.34–7.88 ppm, –NH singlet at δ 10.21 ppm, and –CH2– protons from tetrahydroisoquinoline at δ 3.32–3.38 ppm.
-
Mass Spectrometry : Molecular ion peak at m/z 457 (M+1)+, consistent with the molecular formula C23H17N5OS .
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing the core thiadiazoloquinazolinone scaffold?
- Methodology :
- The thiadiazoloquinazolinone moiety is typically constructed via cyclocondensation reactions. For example, thiocarbohydrazide can be heated with intermediates like 2-oxophenyl-substituted quinolin-1-ylacetic acid derivatives to form triazole-thiadiazole fused systems .
- Cyclization steps often employ anhydrous ethanol or nitrobenzene as solvents, with brominated reagents (e.g., C₆H₅CCH₂Br) facilitating ring closure .
- Intermediate characterization requires spectral analysis (¹H/¹³C NMR, IR) and elemental analysis to confirm purity before proceeding to subsequent steps .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
- Methodology :
- X-ray crystallography is critical for resolving fused-ring planar systems and substituent orientations (e.g., phenyl rings aligned at ~59° with the core) .
- Spectroscopy : ¹H NMR identifies amino protons (δ 8.5–9.5 ppm) and aromatic protons (δ 6.5–8.0 ppm). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and thiadiazole (C–N, ~1600 cm⁻¹) groups .
- Mass spectrometry (HRMS) validates molecular ion peaks and fragmentation patterns .
Q. What in vitro assays are used to evaluate the compound’s biological activity?
- Methodology :
- Anti-microbial activity : Minimum inhibitory concentration (MIC) assays against Mycobacterium tuberculosis, with derivatives tested at concentrations (e.g., 6.25–100 µg/mL) .
- Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates, with IC₅₀ values calculated via dose-response curves .
Advanced Research Questions
Q. How can synthetic yields be optimized for intermediates like 4-amino-5-sulfanyl-triazoles?
- Methodology :
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 30 minutes) and improves yields by 15–20% compared to classical heating .
- Solvent optimization : Replacing ethanol with DMF enhances solubility of aromatic intermediates, reducing side-product formation .
- Catalysis : Adding triethylamine (3 eq.) as a base facilitates deprotonation during cyclization .
Q. How can computational methods resolve contradictions in bioactivity data across derivatives?
- Methodology :
- DFT calculations predict electron density distribution and reactive sites (e.g., electrophilic regions at the thiadiazole ring) to explain variability in anti-tubercular activity .
- Molecular docking (AutoDock Vina) models interactions with Mycobacterium enoyl-ACP reductase (InhA), correlating binding scores (ΔG < −8 kcal/mol) with experimental MIC values .
- QSAR models identify critical substituents (e.g., electron-withdrawing groups on phenyl rings) that enhance activity .
Q. What experimental designs address discrepancies in solubility and stability profiles?
- Methodology :
- Stability studies : Accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring to identify hydrolytically labile groups (e.g., amide bonds) .
- Solubility enhancement : Co-solvent systems (PEG-400 + water) or nanoemulsions improve aqueous solubility for in vivo assays .
Q. How can eco-friendly synthesis protocols be developed for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
